
5-Fluoro-3-i-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-iso-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the iso-pentyloxy group enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-iso-pentyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-3-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoro-3-iso-pentyloxybromobenzene+Zn→5-Fluoro-3-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
5-Fluoro-3-iso-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the bromide ion, making the phenyl group more nucleophilic. This enhanced nucleophilicity allows the compound to participate in cross-coupling reactions, forming new carbon-carbon bonds. The presence of the fluorine atom and the iso-pentyloxy group further modulates the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-iso-propyloxyphenylzinc bromide
- 3,4,5-Trifluorophenylzinc bromide
- 3-Fluoro-5-iso-propyloxyphenylzinc bromide
Uniqueness
Compared to similar compounds, 5-fluoro-3-iso-pentyloxyphenylzinc bromide offers unique reactivity due to the specific positioning of the fluorine atom and the iso-pentyloxy group. This unique structure allows for selective reactions that are not easily achievable with other organozinc compounds.
Propiedades
Fórmula molecular |
C11H14BrFOZn |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h4-5,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KZIPKJGFRZWLGU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


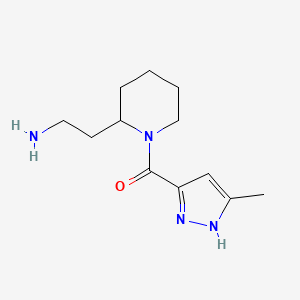

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
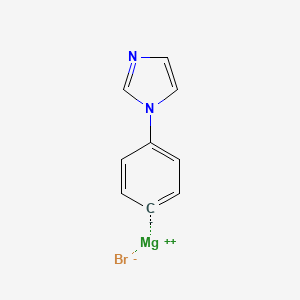
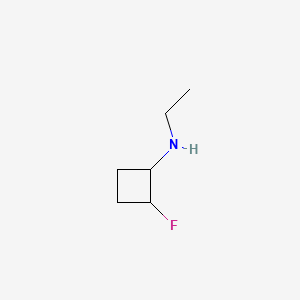
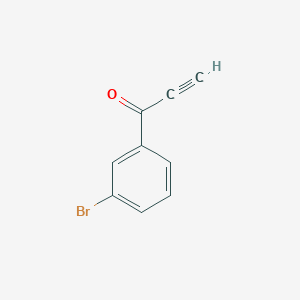
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
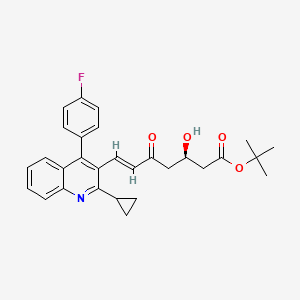
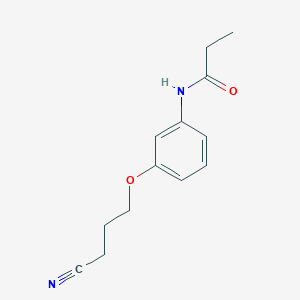

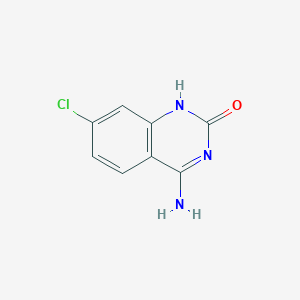
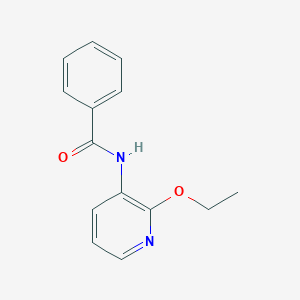

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
